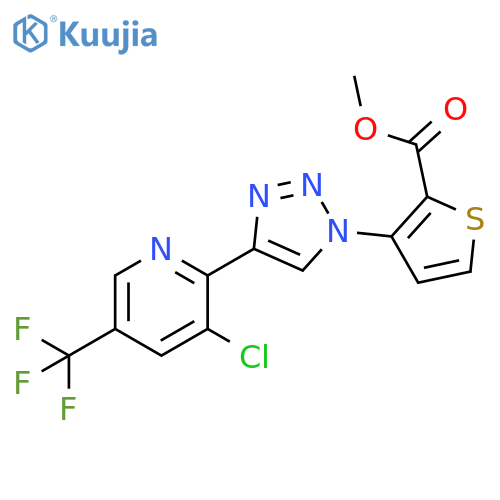Cas no 860650-83-5 (Methyl 3-{4-3-chloro-5-(trifluoromethyl)-2-pyridinyl-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate)
本品は、Methyl 3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylateという化学構造を持つ化合物です。ピリジン環とチオフェン環が1,2,3-トリアゾールを介して結合した特異な構造を有しており、高い分子多様性を示します。特に、3位のクロロ基と5位のトリフルオロメチル基を有するピリジン部位は、電子求引性基として作用し、分子全体の電子状態に影響を与えます。チオフェンカルボキシレートエステル部位は、さらなる構造修飾の可能性を提供します。この化合物は医農薬中間体としての応用が期待され、特に生物活性化合物の開発において有用な骨格を提供します。

860650-83-5 structure
商品名:Methyl 3-{4-3-chloro-5-(trifluoromethyl)-2-pyridinyl-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate
CAS番号:860650-83-5
MF:C14H8ClF3N4O2S
メガワット:388.752130508423
CID:4661277
Methyl 3-{4-3-chloro-5-(trifluoromethyl)-2-pyridinyl-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazol-1-yl}-2-thiophenecarbo
- methyl 3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]triazol-1-yl]thiophene-2-carboxylate
- Methyl 3-{4-3-chloro-5-(trifluoromethyl)-2-pyridinyl-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate
-
- インチ: 1S/C14H8ClF3N4O2S/c1-24-13(23)12-10(2-3-25-12)22-6-9(20-21-22)11-8(15)4-7(5-19-11)14(16,17)18/h2-6H,1H3
- InChIKey: RWQYGVTYYJKXGQ-UHFFFAOYSA-N
- ほほえんだ: C1(C(OC)=O)SC=CC=1N1C=C(C2=NC=C(C(F)(F)F)C=C2Cl)N=N1
Methyl 3-{4-3-chloro-5-(trifluoromethyl)-2-pyridinyl-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M145440-1mg |
Methyl 3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate |
860650-83-5 | 1mg |
$ 80.00 | 2022-06-04 | ||
| TRC | M145440-0.5mg |
Methyl 3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate |
860650-83-5 | 0.5mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M145440-2.5mg |
Methyl 3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate |
860650-83-5 | 2.5mg |
$ 155.00 | 2022-06-04 | ||
| A2B Chem LLC | AI70487-1mg |
methyl 3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazol-1-yl}thiophene-2-carboxylate |
860650-83-5 | >90% | 1mg |
$201.00 | 2024-04-19 | |
| A2B Chem LLC | AI70487-1g |
methyl 3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazol-1-yl}thiophene-2-carboxylate |
860650-83-5 | >90% | 1g |
$1295.00 | 2024-04-19 | |
| A2B Chem LLC | AI70487-5mg |
methyl 3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazol-1-yl}thiophene-2-carboxylate |
860650-83-5 | >90% | 5mg |
$214.00 | 2024-04-19 | |
| A2B Chem LLC | AI70487-10mg |
methyl 3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazol-1-yl}thiophene-2-carboxylate |
860650-83-5 | >90% | 10mg |
$240.00 | 2024-04-19 | |
| A2B Chem LLC | AI70487-500mg |
methyl 3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazol-1-yl}thiophene-2-carboxylate |
860650-83-5 | >90% | 500mg |
$720.00 | 2024-04-19 |
Methyl 3-{4-3-chloro-5-(trifluoromethyl)-2-pyridinyl-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate 関連文献
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
-
Ekaterina A. Elfimova,Alexey O. Ivanov Nanoscale, 2019,11, 21834-21846
-
Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
860650-83-5 (Methyl 3-{4-3-chloro-5-(trifluoromethyl)-2-pyridinyl-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate) 関連製品
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)
- 503537-97-1(4-bromooct-1-ene)
- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
